2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It features a pyrrolo[2,3-b]pyridine core structure, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multiple steps. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development . Additionally, it is used in the study of proteomics to understand protein interactions and functions .
Mechanism of Action
The mechanism of action of 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in these interactions are often complex and depend on the specific target and context of the study .
Comparison with Similar Compounds
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds, such as tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and tert-butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate . These compounds share a similar core structure but differ in the functional groups attached to the pyrrolo[2,3-b]pyridine ring . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)10-9(7-15)8-5-4-6-13-11(8)14-10/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGRJVCDFFENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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